Equipotent Antibacterial Activity Against Klebsiella pneumoniae Relative to Streptomycin
A direct head-to-head comparison reveals that a thiazolylhydrazone derivative featuring the 4-p-tolyl group (Compound 6d) demonstrates activity that is equipotent to the clinical standard-of-care antibiotic Streptomycin against the Gram-negative pathogen K. pneumoniae. This specific 4-methylphenyl substitution is critical for achieving this level of potency [1].
| Evidence Dimension | Antibacterial activity (Zone of Inhibition, ZOI) and Minimum Inhibitory Concentration (MIC) against K. pneumoniae |
|---|---|
| Target Compound Data | ZOI = 22 mm; MIC = 50 µg/mL (Compound 6d with 4-methylphenyl group) |
| Comparator Or Baseline | Streptomycin (standard drug): ZOI value equivalent to 22 mm (MIC not specified) |
| Quantified Difference | Equipotent (ZOI 22 mm for both) |
| Conditions | In vitro antimicrobial screening using standard agar diffusion and broth microdilution methods. |
Why This Matters
For researchers developing novel agents against multidrug-resistant Gram-negative bacteria, this evidence identifies the 4-p-tolyl-thiazole scaffold as a privileged structure capable of achieving streptomycin-level potency, a key benchmark for lead optimization.
- [1] One-pot multicomponent synthesis of novel thiazolylhydrazone derivatives and their antimicrobial activity. Research on Chemical Intermediates, 41, 9703–9713 (2015). View Source
